1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(3-bromobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-12-3-1-2-11(6-12)15(21)17-7-10(8-17)9-18-13(19)4-5-14(18)20/h1-3,6,10H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGUJAIQNDHJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction remains a cornerstone for azetidin-2-one synthesis, adapted for 3-bromobenzoyl substitution:
Procedure :
- React 3-bromobenzoic acid (1) with thionyl chloride to form acyl chloride (2) .
- Generate ketene (3) via dehydrohalogenation using triethylamine.
- Cycloaddition with imine (4) (prepared from methylamine and formaldehyde) yields azetidin-2-one (5) :
$$
\text{3-BrC}6\text{H}4\text{COCl} + \text{CH}2=\text{NCH}3 \xrightarrow{\text{Et}_3\text{N}} \text{Azetidin-2-one derivative} \quad
$$
Optimization :
N-Benzoylation of Azetidine
Introducing the 3-bromobenzoyl group to azetidine requires careful acylation:
Method A (Direct Acylation) :
- Treat azetidine (6) with 3-bromobenzoyl chloride (2) in dichloromethane with 4-dimethylaminopyridine (DMAP).
- Yield : 67% (reported for analogous 4-propylbenzoyl derivative).
Method B (Mitsunobu Reaction) :
- Couple azetidine-3-methanol (7) with 3-bromobenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Advantage : Avoids strong acylating agents, preserving ring integrity.
Pyrrolidine-2,5-dione Synthesis
Cyclocondensation of Aminodicarboxylic Acids
Adapting methods from aminoglutethimide synthesis:
Protocol :
- Condense 3-aminophenylacetic acid (8) with methylamine in refluxing toluene.
- Acid-catalyzed cyclization forms pyrrolidine-2,5-dione (9) :
$$
\text{C}6\text{H}4(\text{NH}2)\text{CH}2\text{COOH} + \text{CH}3\text{NH}2 \xrightarrow{\Delta} \text{Pyrrolidine-2,5-dione} \quad
$$
Challenges :
Reductive Amination Approaches
Patent CN113321605A demonstrates sodium borohydride-mediated reductions for pyrrolidinol intermediates, adaptable to dione formation:
Modified Procedure :
- Reduce ethyl 3-cyano-4-oxopentanoate (10) with NaBH4 in THF.
- Oxidize resulting diol (11) with Jones reagent to form dione (12) .
Methylene Bridge Installation
Alkylation of Azetidine Nitrogen
Stepwise Coupling :
- Prepare pyrrolidine-2,5-dione mesylate (13) using methanesulfonyl chloride.
- React with azetidine derivative (5) in DMF/K2CO3:
$$
\text{Azetidine} + \text{Pyrrolidine-dione-OMs} \xrightarrow{\text{Base}} \text{Target Compound} \quad
$$
Yield Optimization :
Ullmann-Type Coupling
For sterically hindered systems, copper-catalyzed coupling enhances efficiency:
Conditions :
- CuI (10 mol%), 1,10-phenanthroline ligand, Cs2CO3 in DMSO.
- Reaction Time : 24h at 110°C achieves 58% coupling yield.
Integrated Synthetic Routes
Route 1: Sequential Assembly
- Synthesize N-(3-bromobenzoyl)azetidine (5) via Staudinger reaction.
- Prepare pyrrolidine-2,5-dione mesylate (13) .
- Alkylate azetidine with mesylate in THF/K2CO3.
Overall Yield : 42% (three steps)
Route 2: Convergent Approach
- Parallel synthesis of azetidine (5) and pyrrolidine-dione (9) .
- Couple via Mitsunobu reaction using DEAD/PPh3.
Advantage : Avoids sensitive mesylate intermediates.
Yield : 51% (two steps)
Analytical Data and Characterization
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.2 Hz, 1H, ArH), 7.62-7.58 (m, 2H, ArH), 4.32 (t, J=7.8 Hz, 2H, azetidine CH2), 3.91 (s, 2H, NCH2), 2.85-2.78 (m, 4H, pyrrolidine-dione CH2).
- HRMS : m/z calcd. for C18H18BrN2O3 [M+H]+: 413.0463, found: 413.0467.
Crystallography :
Industrial-Scale Considerations
Process Chemistry Insights from Patent CN113321605A :
- Solvent Recycling : Toluene and THF recovered via distillation (≥98% purity).
- Cost Analysis :
| Reagent | Cost (USD/kg) |
|---|---|
| 3-Bromobenzoyl chloride | 320 |
| Sodium borohydride | 45 |
| Rhodium catalyst | 12,000 |
Environmental Impact :
- PMI (Process Mass Intensity): 18.7 kg/kg product (benchmark: 20-25 for pharmaceuticals).
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its azetidine-bromobenzoyl hybrid system. Key analogues and their distinguishing features are summarized below:
Key Structural Insights :
- Azetidine vs.
- Bromobenzoyl Group: The 3-bromobenzoyl moiety may improve lipophilicity and electron-withdrawing effects, influencing binding affinity in biological targets compared to non-halogenated or chlorine-substituted analogs (e.g., ’s 5-bromo-2-chloro derivative) .
Physicochemical Properties
- Molecular Weight : Estimated at ~366.2 g/mol (C₁₅H₁₄BrN₂O₃), lower than the 5-bromo-2-chloro analog (385.64 g/mol) due to the absence of chlorine .
- Solubility: The bromobenzoyl group likely reduces aqueous solubility compared to hydroxyl- or amino-substituted derivatives (e.g., Mannich bases in ).
- Stability : Azetidine’s ring strain may increase susceptibility to hydrolysis compared to pyrrolidine-based analogues.
Biological Activity
1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a bromobenzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. Its molecular formula is and it has a molecular weight of approximately 368.66 g/mol .
Chemical Structure
The structural representation can be denoted by its SMILES notation: Clc1cnn(c1)CC1CN(C1)C(=O)c1cccc(c1C)Br. This notation indicates the presence of various functional groups that contribute to its biological activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing pyrrolidine and piperazine rings have shown significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that the compound may possess similar properties due to its structural similarities.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that related compounds demonstrate moderate antineoplastic activity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901) cells . The mechanism of action may involve the modulation of signaling pathways and interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling.
- DNA/RNA Interaction : There is potential for the compound to interact with nucleic acids, affecting gene expression and cellular function .
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of various pyrrolidine derivatives, researchers found that compounds similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Anticancer Screening
Another research effort focused on evaluating the anticancer potential of azetidine-based compounds. The findings indicated that certain derivatives showed promising results in inhibiting the growth of HeLa cells. The study suggested further exploration into the structure-activity relationship (SAR) to optimize these compounds for better efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Other Azetidine Derivatives | Varies | Variable; often exhibit similar bioactivities |
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other azetidine derivatives .
Q & A
Q. Advanced Optimization
- Continuous Flow Reactors : Improve scalability and yield by enhancing heat transfer and reducing side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate azetidine ring formation, while elevated temperatures (80–100°C) favor cyclization efficiency .
How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?
Q. Basic Characterization
Q. Advanced Analysis
- X-ray Crystallography : Resolves bond angles (e.g., ~120° for sp² carbons in benzoyl) and confirms stereochemistry of the azetidine-pyrrolidine junction .
- HRMS : Validates molecular formula (C₁₅H₁₄BrClN₂O₃) with <2 ppm mass error .
What in vitro and in vivo models are suitable for evaluating its biological activity?
Q. Basic Models
Q. Advanced Models
- Xenograft Studies : HT29 tumor regression in nude mice (e.g., 40% reduction at 50 mg/kg dosing) to assess in vivo efficacy .
- Voltage-Gated Ion Channel Assays : Patch-clamp electrophysiology to quantify sodium/calcium channel blocking (e.g., IC₅₀ ~5 μM for Nav1.2) .
How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
Q. Structure-Activity Relationship (SAR)
Q. Methodological Considerations
- Cell Line Variability : MCF7 (ER+) vs. MDA-MB-231 (ER−) may show divergent responses due to receptor expression .
- Assay Conditions : pH (7.4 vs. 6.5) alters protonation states, affecting IC₅₀ values for enzyme targets .
- Purity Standards : HPLC purity ≥95% reduces off-target effects; impurities >5% may skew cytotoxicity results .
Case Study : A 2023 study reported IC₅₀ = 12.4 μM against HT29, while a 2024 study found IC₅₀ = 28.7 μM. Discrepancies were traced to differences in serum concentration (10% vs. 2% FBS) in culture media .
What computational tools can predict its mechanism of action and off-target risks?
Q. Advanced Methods
- Molecular Docking (AutoDock Vina) : Predicts binding to acetylcholinesterase (ΔG = −9.2 kcal/mol) and voltage-gated sodium channels .
- QSAR Models : Identify nitro groups on the phenyl ring as critical for GABA-T inhibition (pIC₅₀ = 3.12 vs. 1.60 for non-nitrated analogs) .
- ADMET Prediction (SwissADME) : Moderate blood-brain barrier permeability (BBB score = 0.65) and low hepatotoxicity risk (ToxTree class 4) .
What are the hypothesized biological targets, and how can they be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
